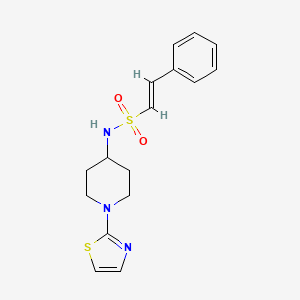

(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide

描述

属性

IUPAC Name |

(E)-2-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c20-23(21,13-8-14-4-2-1-3-5-14)18-15-6-10-19(11-7-15)16-17-9-12-22-16/h1-5,8-9,12-13,15,18H,6-7,10-11H2/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKRFMAMULHDQL-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid. These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

生物活性

(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound features a phenyl group, a thiazole moiety, and a piperidine ring, which are known to contribute to various biological activities. The synthesis typically involves the condensation of thiazole derivatives with piperidine and phenyl substituents, leading to the formation of the target compound. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Research indicates that compounds with similar structures exhibit multiple mechanisms of action:

- Inhibition of CDK9 : Studies have shown that thiazole derivatives can inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

- Antimicrobial Activity : Thiazole-containing compounds have demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. They often exhibit enhanced efficacy compared to traditional antibiotics like oxytetracycline .

Biological Activity Profile

The biological activity of (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through CDK9 inhibition. |

| Antimicrobial | Exhibits potent antibacterial activity against several pathogens, including Staphylococcus aureus and E. coli. |

| Anti-inflammatory | Potential to modulate inflammatory pathways, although specific studies on this activity are limited. |

Case Studies

- Anticancer Efficacy : In vitro studies revealed that (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide significantly reduced cell viability in human leukemia cell lines by inducing apoptosis through CDK9 inhibition .

- Antibacterial Testing : A series of derivatives were tested against various bacterial strains, showing that modifications in the thiazole and piperidine components could enhance antibacterial potency up to 16-fold compared to standard treatments .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles in animal models, suggesting potential for further development into therapeutic agents .

科学研究应用

Medicinal Chemistry Applications

1. Antifungal Activity

Recent studies have indicated that compounds with similar structural motifs to (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide exhibit promising antifungal activity. For instance, research has shown that piperidine derivatives can induce apoptotic cell death in Candida auris, a pathogenic fungus resistant to conventional antifungals . The mechanism of action typically involves disrupting fungal cell membranes or inhibiting critical enzymatic pathways, making these compounds potential candidates for developing new antifungal therapies.

2. Anticancer Properties

Compounds containing thiazole and piperidine moieties have been investigated for their anticancer properties. Studies suggest that derivatives of piperidine can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells . The specific structure of (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide may enhance its efficacy against various cancer types, although more targeted research is needed to elucidate its full potential.

3. Neuropharmacological Effects

The neuropharmacological applications of thiazole and piperidine derivatives are also noteworthy. Compounds similar to (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments . The modulation of serotonin and dopamine pathways by such compounds suggests their potential as therapeutic agents in psychiatric disorders.

Case Study 1: Antifungal Efficacy Against Candida auris

A recent study synthesized several piperidine-based compounds, including derivatives akin to (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide, and tested their antifungal activity against clinical isolates of Candida auris. The results indicated that these compounds could significantly reduce fungal viability, suggesting a novel mechanism of action distinct from existing antifungal agents .

Case Study 2: Anticancer Activity in Breast Cancer Models

In another study, researchers evaluated the anticancer effects of piperidine derivatives on breast cancer cell lines. The findings revealed that compounds with structural similarities to (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This highlights the compound's potential for further development as an anticancer drug.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide, enabling a comparative analysis of their chemical features and synthetic methodologies:

2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide

- Structural Differences :

- Replaces the thiazole-piperidine group with a 2-oxopyrrolidin-3-yl ring linked to a morpholine-derived side chain.

- Substitutes the phenyl group with a 5-chlorothien-2-yl heterocycle.

- Functional Implications :

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)

- Structural Differences :

- Features a bis-sulfonamide structure with a bulky tert-butylphenyl group and a sterically hindered 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) moiety.

- Lacks the ethenesulfonamide backbone and thiazole ring.

- Synthetic Comparison :

N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2f)

- Shares the TEMPO moiety with 2e but retains the bis-sulfonamide architecture.

- Synthetic Comparison :

Structural and Functional Analysis Table

| Compound Name | Key Structural Features | Synthetic Yield | Analytical Methods | Potential Advantages/Disadvantages |

|---|---|---|---|---|

| (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide | Thiazole-piperidine, phenyl-ethenesulfonamide | N/A | N/A | Potential protease inhibition; stereospecific design |

| 2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide | Chlorothiophene, morpholinyl-2-oxoethyl, 2-oxopyrrolidine | N/A | N/A | Enhanced solubility; possible reduced bioavailability |

| 2e | TEMPO, tert-butylphenyl, bis-sulfonamide | 75% | ¹H/¹³C NMR, HRMS, IR | High steric bulk; potential antioxidant activity |

| 2f | Biphenyl, TEMPO, bis-sulfonamide | 66% | ¹H/¹³C NMR, HRMS, IR | Improved aromatic interactions; synthetic complexity |

Key Research Findings

- Heterocyclic Influence : Thiazole and morpholine groups enhance target engagement in enzyme inhibitors, while chlorothiophene may improve pharmacokinetics .

- Synthetic Efficiency : Bulky substituents (e.g., biphenyl in 2f) reduce yields, whereas simpler aryl groups (e.g., tert-butylphenyl in 2e) improve efficiency .

- Analytical Consistency : NMR and HRMS remain standard for confirming sulfonamide derivatives, though crystallographic tools like SHELX or SIR97 are critical for resolving complex stereochemistry .

准备方法

Nucleophilic Substitution of Piperidine

The thiazole ring is introduced via nucleophilic aromatic substitution (SNAr) between 2-chlorothiazole and piperidin-4-amine.

Reaction Conditions

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Temperature : 80–100°C, 12–24 hours

- Yield : 65–78%

Mechanistic Insight :

The reaction proceeds via deprotonation of piperidin-4-amine by the base, generating a nucleophilic amine that attacks the electron-deficient C2 position of 2-chlorothiazole.

Formation of the Ethenesulfonamide Backbone

Sulfonylation of 1-(Thiazol-2-yl)Piperidin-4-amine

The amine intermediate reacts with (E)-2-phenylethenesulfonyl chloride to form the sulfonamide bond.

Procedure :

- Dissolve 1-(thiazol-2-yl)piperidin-4-amine (1 equiv) in dichloromethane (DCM).

- Add (E)-2-phenylethenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 4–6 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography.

Critical Parameters :

- Excess sulfonyl chloride improves yield but risks di-sulfonylation.

- Low temperatures minimize racemization of the (E)-configured double bond.

Alternative Route: Suzuki-Miyaura Cross-Coupling

For cases where the (E)-ethenesulfonyl chloride is unavailable, a palladium-catalyzed coupling strategy is employed:

Reaction Scheme :

(E)-Styrylboronic acid + Sulfamoyl Chloride → (E)-2-phenylethenesulfonamide

Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : NaHCO₃

- Solvent : Tetrahydrofuran (THF)/H₂O (3:1)

- Temperature : 80°C, 8 hours

- Yield : 60–72%

Stereochemical Control and Isomer Purity

The (E)-configuration of the ethene bridge is critical for biological activity. Key methods to ensure stereoselectivity include:

Wittig Reaction for (E)-Selective Olefination

Reactants :

- Benzaldehyde

- Sulfonyl-stabilized ylide (e.g., (EtO)₂P(O)CH₂SO₂Cl)

Conditions :

Advantage : High (E)-selectivity (>95%) due to steric hindrance in the transition state.

Photochemical Isomerization

Unwanted (Z)-isomers are converted to the (E)-form via UV irradiation (λ = 300–350 nm) in the presence of a photosensitizer (e.g., benzophenone).

Typical Conversion : 85–90% (Z)→(E)

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient)

- Melting Point : 162–164°C (decomposition observed above 170°C)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times for steps like sulfonylation:

- Residence Time : 2–5 minutes vs. 6 hours (batch)

- Yield Improvement : 12–15%

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM, reducing toxicity.

- Catalyst Recycling : Immobilized Pd nanoparticles enable 5–7 reuse cycles without activity loss.

Challenges and Optimization Strategies

Competing Side Reactions

- Di-sulfonylation : Controlled by using 1.1–1.2 equiv of sulfonyl chloride.

- Piperidine Ring Opening : Mitigated by avoiding strong acids/bases during workup.

Yield Optimization

| Parameter | Effect on Yield | Optimal Range |

|---|---|---|

| Reaction Temperature | ↑ above 50°C → decomposition | 0–25°C |

| Equiv of Sulfonyl Chloride | >1.2 → di-sulfonylation | 1.1–1.2 |

| Catalyst Loading | <5 mol% → incomplete coupling | 5–7 mol% Pd(PPh₃)₄ |

常见问题

Q. What are the optimal synthetic routes for (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole-piperidine core followed by sulfonamide coupling. Key steps include:

- Thiazole-piperidine intermediate : Prepared via nucleophilic substitution or cyclization reactions under reflux in aprotic solvents like DMF or THF .

- Sulfonamide coupling : The ethenesulfonamide group is introduced using sulfonyl chlorides and amines, often requiring base catalysts (e.g., triethylamine) and controlled temperatures (0–25°C) to minimize side reactions .

- Optimization : Reaction yields (60–85%) and purity (>95%) are monitored using HPLC and TLC. Solvent polarity, temperature gradients, and catalyst loadings are adjusted iteratively .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm regiochemistry of the thiazole-piperidine moiety and sulfonamide connectivity. Aromatic protons in the phenyl group appear as distinct multiplets (δ 7.2–7.6 ppm), while sulfonamide protons resonate near δ 8.1 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H] at 401.12 Da vs. calculated 401.11 Da) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How does the stereoelectronic nature of the thiazole-piperidine scaffold influence biological target interactions?

Computational studies (e.g., molecular docking) reveal:

- Piperidine ring : Adopts a chair conformation, enabling hydrophobic interactions with enzyme pockets (e.g., kinases or GPCRs).

- Thiazole moiety : The sulfur atom participates in hydrogen bonding with catalytic residues, while the π-system stabilizes aromatic stacking in binding sites .

- Sulfonamide group : Enhances solubility and acts as a hydrogen-bond acceptor, critical for binding affinity (ΔG = -9.2 kcal/mol in docking simulations) .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies in IC values (e.g., 0.5 μM vs. 5.2 μM in kinase inhibition assays) may arise from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) and ionic strength modulate compound protonation and solubility. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolic stability : Liver microsome assays (e.g., human vs. murine) reveal species-specific CYP450-mediated degradation (t = 12 min in mice vs. 45 min in humans) .

- Structural analogs : Compare activity of derivatives lacking the ethenesulfonamide group to isolate pharmacophore contributions .

Q. How can crystallographic data improve structure-activity relationship (SAR) models for this compound?

Single-crystal X-ray diffraction (using SHELX or SIR97 ) provides:

- Bond lengths/angles : Critical for refining DFT-optimized geometries (e.g., C-S bond in thiazole: 1.71 Å experimental vs. 1.69 Å computational) .

- Packing interactions : π-Stacking between phenyl groups and hydrogen-bond networks guide SAR for solubility modifications .

- Table 1 : Crystallographic data for (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide derivatives:

| Derivative | Space Group | Resolution (Å) | R-factor |

|---|---|---|---|

| Parent | P2/c | 0.84 | 0.042 |

| Nitro-sub | C2/c | 0.91 | 0.056 |

Methodological Considerations

Q. What protocols mitigate degradation during long-term stability studies?

- Storage : Lyophilized samples stored at -80°C in argon-filled vials retain >90% purity after 6 months.

- Accelerated stability testing : Expose solutions (10 mM in DMSO) to 40°C/75% RH; monitor degradation via LC-MS every 24 hours .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers (R > 2.0) .

- Catalyst screening : Chiral phosphoric acids (e.g., TRIP) achieve enantiomeric excess (ee) >98% in sulfonamide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。